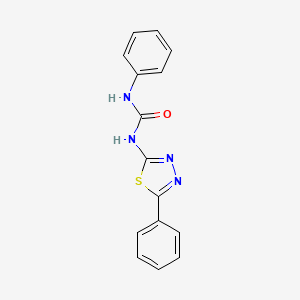
2-(2-chloro-4,6-dimethylphenoxy)-N-(4-methyl-2-pyridinyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-chloro-4,6-dimethylphenoxy)-N-(4-methyl-2-pyridinyl)acetamide, commonly known as CDMA, is a chemical compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry. CDMA is a selective inhibitor of the protein kinase CK2, which is involved in various cellular processes such as cell proliferation and apoptosis.
Mécanisme D'action
CDMA selectively inhibits the activity of CK2 by binding to the ATP-binding site of the enzyme. CK2 is involved in various cellular processes, including cell proliferation and apoptosis. Inhibition of CK2 by CDMA leads to the induction of apoptosis in cancer cells and the regulation of neuronal survival and death.
Biochemical and Physiological Effects:
CDMA has been shown to induce apoptosis in cancer cells and regulate neuronal survival and death. It has also been found to inhibit the proliferation of cancer cells and induce cell cycle arrest. CDMA has been shown to have low toxicity and high selectivity for CK2, making it a potential candidate for cancer therapy.
Avantages Et Limitations Des Expériences En Laboratoire
CDMA has several advantages for lab experiments, including its high selectivity for CK2, low toxicity, and potential applications in cancer therapy and neurodegenerative diseases. However, CDMA has some limitations, including its low solubility in water and its limited availability.
Orientations Futures
There are several future directions for the study of CDMA. One direction is the optimization of the synthesis method to increase the yield and improve the solubility of CDMA. Another direction is the study of CDMA in combination with other cancer therapies to enhance its efficacy. Additionally, the study of CDMA in animal models of cancer and neurodegenerative diseases could provide further insights into its potential applications in these areas. Overall, CDMA has the potential to be a valuable tool in medicinal chemistry and cancer therapy.
Méthodes De Synthèse
The synthesis of CDMA involves the reaction of 2-chloro-4,6-dimethylphenol with 4-methyl-2-pyridinecarboxylic acid in the presence of thionyl chloride. The resulting acid chloride is then reacted with N,N-dimethylacetamide to yield CDMA. The overall yield of the synthesis is around 40%.
Applications De Recherche Scientifique
CDMA has been extensively studied for its potential applications in medicinal chemistry. It has been found to be a potent inhibitor of CK2, which is overexpressed in various types of cancer. Inhibition of CK2 has been shown to induce apoptosis in cancer cells, making it a potential target for cancer therapy. CDMA has also been studied for its potential applications in neurodegenerative diseases, as CK2 is involved in the regulation of neuronal survival and death.
Propriétés
IUPAC Name |
2-(2-chloro-4,6-dimethylphenoxy)-N-(4-methylpyridin-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O2/c1-10-4-5-18-14(8-10)19-15(20)9-21-16-12(3)6-11(2)7-13(16)17/h4-8H,9H2,1-3H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLIZITWMTSKRKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=O)COC2=C(C=C(C=C2Cl)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}-N-(2-furylmethyl)acetamide](/img/structure/B5730713.png)


![8-(2-oxo-2-phenylethoxy)-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazin-6-one](/img/structure/B5730752.png)
![N-[2-(dimethylamino)ethyl]-N'-(4-ethoxyphenyl)thiourea](/img/structure/B5730753.png)
![ethyl 3-[(4-methylbenzoyl)oxy]-1-benzothiophene-2-carboxylate](/img/structure/B5730758.png)
![2-{2-[(4-methoxyphenyl)sulfonyl]ethyl}-5-phenyl-1,3,4-oxadiazole](/img/structure/B5730764.png)
![3-[1-[4-(dimethylamino)phenyl]-5-(4-methylphenyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5730771.png)

![1-[(4-chloro-3,5-dimethylphenoxy)acetyl]-4-methylpiperidine](/img/structure/B5730775.png)


![2-cyano-N-cyclohexyl-3-[3-methyl-4-(1-pyrrolidinyl)phenyl]acrylamide](/img/structure/B5730787.png)
![N-(3,4-dimethylphenyl)-4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5730809.png)